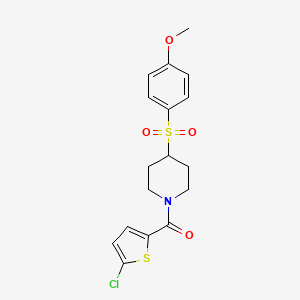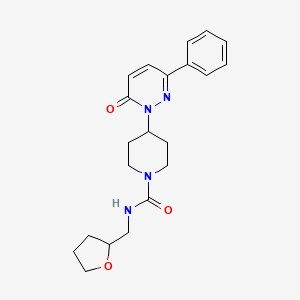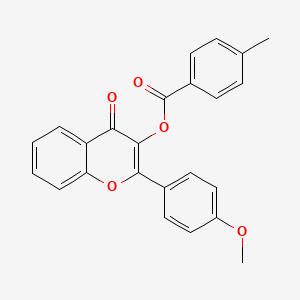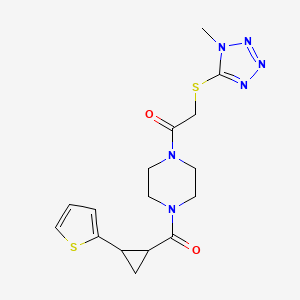
N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-(furan-2-yl)-2-tosylethyl)-3,4-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . It also has a tosyl group (a sulfur-containing group derived from toluenesulfonic acid), and a sulfonamide group (a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (furan and phenyl groups) would contribute to the compound’s stability. The tosyl and sulfonamide groups could potentially form hydrogen bonds with other molecules, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The furan ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The tosyl group is a good leaving group, suggesting that this compound could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups could affect its solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Cancer Research and Therapeutic Potential
Research has revealed the significant potential of structurally related arylsulfonamide analogs in cancer therapy. Studies focusing on the structure-activity relationship of these compounds have identified modifications that enhance their inhibitory effect on the HIF-1 pathway, a critical target in cancer therapy. These modifications improve pharmacological properties, suggesting a pathway toward developing new cancer therapeutics (Mun et al., 2012).
Material Science Applications
In material science, poly(N-tosyl-ethylene imine-alt-ethylene sulfide) demonstrates how sulfonamide derivatives can be used to functionalize polymeric materials. This polymer shows high solubility in organic solvents and can be deprotected to yield variants with distinct properties, indicating its potential for a wide range of material science applications (Hori et al., 2011).
Synthetic Chemistry
The synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed oxidation/1,2-alkynyl migration/cyclization cascade showcases the compound's role in enriching synthetic chemistry, particularly in generating complex molecular structures from simple starting materials (Wang et al., 2014).
Energetic Materials Development
The design and synthesis of energetic materials benefit from the assembly of diverse N-O building blocks, as demonstrated by derivatives of 3,3'-dinitroamino-4,4'-azoxyfurazan. These compounds exhibit high density and excellent detonation properties, underlining the potential of sulfonamide derivatives in developing high-performance energetic materials (Zhang & Shreeve, 2014).
Crystal Structure Analysis
Crystallographic studies of N-tosylacrylamide compounds, including those with furan-2-yl groups, have provided insights into their molecular conformations and the types of hydrogen bonding that stabilize their structures. This research aids in understanding the structural basis for the reactivity and interactions of similar compounds (Cheng et al., 2016).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on its interactions with biological molecules. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7S2/c1-15-6-8-16(9-7-15)30(23,24)21(19-5-4-12-29-19)14-22-31(25,26)17-10-11-18(27-2)20(13-17)28-3/h4-13,21-22H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVXRPLELVRGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2763659.png)


![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)



![1-Phenyl-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2763670.png)


![1-allyl-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2763676.png)
![5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2763677.png)